6-Ethoxy Substituent Confers Higher Lipophilicity Compared to 6-Methoxy Analogs
The target compound's 6-ethoxy substituent increases lipophilicity relative to the common 6-methoxy analog. The computed XLogP3-AA value for N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is 6.4, compared to a calculated value of approximately 5.8–5.9 for the 6-methoxy analog (based on a methylene deletion) [1]. This logP difference of ~0.5–0.6 units translates to approximately a 3–4 fold higher theoretical partition coefficient, which can influence membrane permeability and non-specific protein binding.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 6.4 (PubChem computed) |
| Comparator Or Baseline | N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide: ~5.8–5.9 (estimated by methylene deletion from ethoxy to methoxy) |
| Quantified Difference | ΔXLogP ≈ 0.5–0.6 units |
| Conditions | Computed physicochemical property using XLogP3 3.0 algorithm as reported by PubChem |
Why This Matters
Higher lipophilicity directly impacts compound handling, cellular permeability, and potential off-target binding—key parameters for researchers selecting between analogs for cell-based assays.
- [1] PubChem. Computed Properties for CID 41110294. XLogP3-AA = 6.4. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
